Mecarbinate

Vue d'ensemble

Description

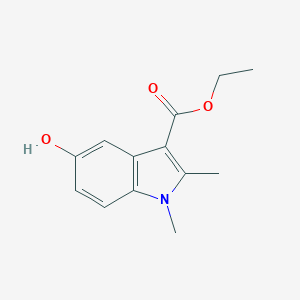

Le mécarbinate, également connu sous le nom d'ester éthylique du 1,2-diméthyl-5-hydroxyindole-3-carboxylate, est un composé chimique de formule moléculaire C13H15NO3 et d'une masse moléculaire de 233,26 g/mol . Il est principalement utilisé comme intermédiaire chimique dans la synthèse de divers agents pharmaceutiques, notamment les médicaments antiviraux .

Applications De Recherche Scientifique

Mecarbinate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: It serves as an intermediate in the synthesis of antiviral drugs, such as arbidol hydrochloride.

Industry: this compound is used in the production of dyes and pigments due to its stable indole structure.

Mécanisme D'action

Target of Action

Mecarbinate is primarily used as a chemical intermediate of arbidol hydrochloride . Arbidol hydrochloride is an antiviral drug used for the treatment of influenza infection and is also being studied for its potential use against other viral infections . .

Mode of Action

Arbidol hydrochloride is known to inhibit viral fusion with host cells by interacting with the viral hemagglutinin .

Biochemical Pathways

Arbidol hydrochloride is known to interfere with viral entry into host cells, which is a critical step in the viral replication cycle .

Result of Action

As a chemical intermediate of arbidol hydrochloride, it may contribute to the antiviral effects of this drug, which include inhibiting viral entry into host cells .

Action Environment

Factors such as temperature, ph, and the presence of other substances can generally influence the activity and stability of chemical compounds .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Le mécarbinate peut être synthétisé par plusieurs méthodes. Une méthode courante implique l'estérification de l'acide 5-hydroxy-1,2-diméthylindole-3-carboxylique avec de l'éthanol en présence d'un catalyseur . La réaction se produit généralement sous reflux avec un catalyseur acide tel que l'acide sulfurique ou l'acide chlorhydrique.

Méthodes de Production Industrielle : En milieu industriel, la production de mécarbinate fait souvent appel à des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser la pureté du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : Le mécarbinate subit diverses réactions chimiques, notamment :

Oxydation : Le mécarbinate peut être oxydé pour former des quinones correspondantes.

Réduction : La réduction du mécarbinate peut produire des dérivés d'hydroxyindole.

Substitution : Le mécarbinate peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe ester.

Réactifs et Conditions Communes:

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme les amines et les thiols peuvent être utilisés en conditions basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés d'indole, qui sont des intermédiaires précieux dans la synthèse pharmaceutique .

4. Applications de la Recherche Scientifique

Le mécarbinate a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de molécules organiques complexes.

Médecine : Il sert d'intermédiaire dans la synthèse de médicaments antiviraux, tels que le chlorhydrate d'arbidol.

Industrie : Le mécarbinate est utilisé dans la production de colorants et de pigments en raison de sa structure indolique stable.

5. Mécanisme d'Action

Le mécarbinate exerce ses effets principalement par son rôle d'intermédiaire dans la synthèse d'ingrédients pharmaceutiques actifs. Par exemple, dans le cas des médicaments antiviraux, les dérivés du mécarbinate inhibent la réplication virale en ciblant des enzymes et des protéines virales spécifiques . Les cibles moléculaires et les voies impliquées comprennent l'inhibition des enzymes virales de l'ARN polymérase et de la protéase .

Composés Similaires:

Dimécarbine : Un autre dérivé de l'indole ayant des propriétés antivirales similaires.

Ester éthylique du 5-hydroxy-1,2-diméthylindole-3-carboxylate : Un analogue structural étroit utilisé dans des applications similaires.

Unicité : Le mécarbinate est unique en raison de sa configuration de substitution spécifique sur le cycle indole, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à servir d'intermédiaire polyvalent dans la synthèse de divers produits pharmaceutiques le distingue des autres composés similaires .

Comparaison Avec Des Composés Similaires

Dimecarbin: Another indole derivative with similar antiviral properties.

Ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate: A close structural analog used in similar applications.

Uniqueness: Mecarbinate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various pharmaceuticals sets it apart from other similar compounds .

Propriétés

IUPAC Name |

ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTBNTDMBGXAOCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046289 | |

| Record name | Mecarbinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15574-49-9 | |

| Record name | Mecarbinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15574-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mecarbinate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015574499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mecarbinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-1,2-dimethylindole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MECARBINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z927X3UJ2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

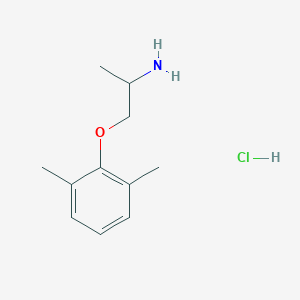

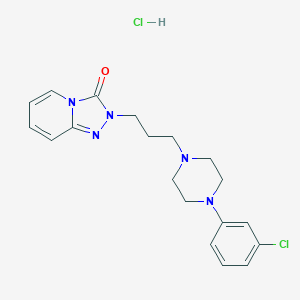

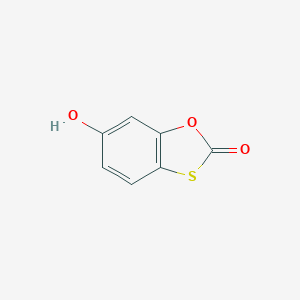

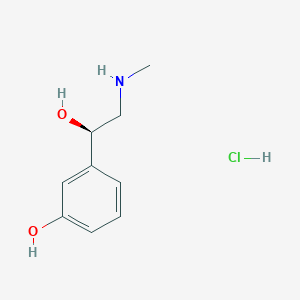

Feasible Synthetic Routes

Q1: What analytical methods are commonly used to determine the content of Mecarbinate, and what are their advantages?

A1: Two primary methods are employed for determining this compound content: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) [, ].

- HPLC: This method utilizes a Kromasil C18 column with a specific mobile phase and detection wavelength. It offers high accuracy, simplicity, and stability, making it suitable for quality control during this compound production [].

- TLC: This method employs a silica gel GF254 thin-layer plate with a dichloromethane and methanol mixture as the developing agent. While offering a simple and rapid determination endpoint, it serves as a valuable tool for quick assessments during the production process [].

Q2: What is the optimal synthetic route for this compound, and what factors influence its yield and purity?

A2: this compound synthesis is achieved using 3-Methyl amino-2-acid ethyl ester and p-benzoquinone as starting materials with zinc chloride as a catalyst in dichloroethane []. Orthogonal design experiments revealed optimal process parameters: a reaction time of 1-2 hours, a temperature of 55°C, and specific molar ratios for the reactants and catalyst []. These optimized conditions result in an 85% yield of this compound with a purity exceeding 98% [].

Q3: What are the therapeutic benefits of combining this compound with Hydrochlorothiazide in treating primary hypertension?

A3: Clinical studies investigated the combined effect of this compound (Telmisartan) and Hydrochlorothiazide on patients with mild to moderate primary hypertension []. The combination therapy demonstrated a statistically significant improvement in blood pressure reduction compared to this compound alone []. This synergistic effect highlights the potential of combination therapy in managing hypertension effectively.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.